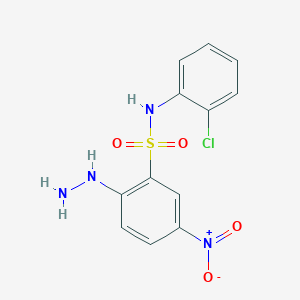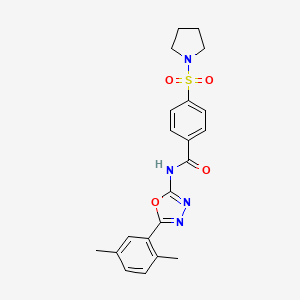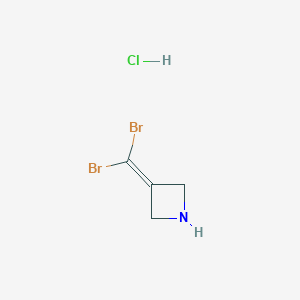
N-(2-Chloroethyl)-2-methoxy-N-methylpyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)-2-methoxy-N-methylpyridine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloroethyl group, a methoxy group, and a methylpyridine carboxamide moiety, which contribute to its distinct chemical properties.
Applications De Recherche Scientifique
N-(2-Chloroethyl)-2-methoxy-N-methylpyridine-4-carboxamide has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
Nitrosoureas generally target DNA, causing alkylation and cross-linking of DNA . This disrupts the DNA structure and interferes with the cell’s ability to replicate and repair DNA, leading to cell death .
Mode of Action
Nitrosoureas are activated by CYP450 monooxygenases in the body, which allows them to alkylate DNA . The alkylation occurs at various sites on the DNA molecule, including the O6 position of guanine-containing bases . This leads to the formation of interstrand cross-links in the DNA, which can inhibit DNA replication and transcription .
Biochemical Pathways
The primary pathway affected by Nitrosoureas is DNA synthesis. By alkylating and cross-linking DNA, these compounds disrupt the normal process of DNA replication. This can lead to errors in the DNA sequence during replication, which can trigger cell death or prevent the cell from dividing .
Pharmacokinetics
Nitrosoureas, in general, are known to be lipophilic and can cross the blood-brain barrier, which makes them useful in treating brain tumors . They are metabolized in the liver and excreted in the urine .
Result of Action
The primary result of Nitrosoureas’ action is the death of cancer cells. By disrupting DNA replication, these compounds can prevent cancer cells from dividing and growing. This can lead to a reduction in the size of tumors and may slow the progression of the disease .
Action Environment
The efficacy and stability of Nitrosoureas can be influenced by various environmental factors. For example, the pH of the environment can affect the rate at which these compounds are activated and can interact with DNA . Additionally, the presence of other substances in the body, such as certain enzymes or drugs, can also affect how Nitrosoureas are metabolized and how effectively they can target cancer cells .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific context within a biochemical reaction .
Cellular Effects
N-(2-CHLOROETHYL)-2-METHOXY-N-METHYLPYRIDINE-4-CARBOXAMIDE has been shown to have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level are crucial for understanding how this compound exerts its effects.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in several studies . These studies have provided information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . These studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes . This compound interacts with various transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
This compound may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-2-methoxy-N-methylpyridine-4-carboxamide typically involves the reaction of 2-methoxy-4-pyridinecarboxylic acid with N-methyl-2-chloroethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst, such as triethylamine or pyridine, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production to achieve the desired quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloroethyl)-2-methoxy-N-methylpyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The carboxamide moiety can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are utilized.
Major Products Formed
Comparaison Avec Des Composés Similaires
N-(2-Chloroethyl)-2-methoxy-N-methylpyridine-4-carboxamide can be compared with other similar compounds, such as:
N-(2-Chloroethyl)-N-nitrosourea: Known for its anticancer properties and ability to form DNA cross-links.
N-(2-Chloroethyl)-N-cyclohexyl-N-nitrosourea: Exhibits similar DNA alkylating activity but with different pharmacokinetic properties.
N-(2-Chloroethyl)-N-methyl-N-nitrosourea: Another DNA-alkylating agent with distinct chemical and biological characteristics.
Propriétés
IUPAC Name |
N-(2-chloroethyl)-2-methoxy-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-13(6-4-11)10(14)8-3-5-12-9(7-8)15-2/h3,5,7H,4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGCOJXABUWXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)C(=O)C1=CC(=NC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(4-chlorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol](/img/structure/B2636737.png)
![4-(dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2636738.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2636740.png)
![6-(4-Chlorophenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


![4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole](/img/structure/B2636745.png)




![2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2636756.png)


